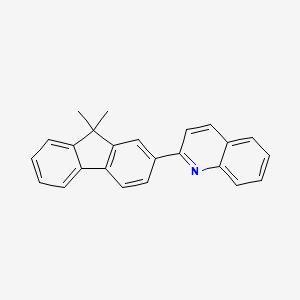

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline

説明

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline is a synthetic organic compound belonging to the family of quinolines. It has a molecular formula of C24H19N and is used as a popular phosphorescent host material for OLED devices .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, alkylation at C (9) of 2-bromo-9- (2,5-dimethylphenyl)-9H-fluorene with methallyl chloride and cyclization by an intramolecular Friedel-Crafts alkylation led to the key building block .Molecular Structure Analysis

The molecular structure of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline consists of a quinoline ring attached to a 9,9-dimethylfluorene group . The exact structure can be determined using spectral and computational methods .Physical And Chemical Properties Analysis

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline has a molecular weight of 321.414 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined through experimental methods .科学的研究の応用

Nonlinear Optical Materials

The compound has been studied for its potential in nonlinear optical (NLO) materials . These materials are crucial for applications such as optical switching, sensor protection, light modulation, memory storage devices, and telecommunications . The modulation of the conjugation pathway in such compounds can significantly enhance their first hyperpolarizability, which is a measure of the NLO response .

Organic Hole Transport Materials

In the field of organic electronics , particularly in perovskite solar cells , derivatives of 9,9-Dimethyl-9H-fluoren-2-yl have been used to improve mobility and photovoltage . The introduction of fluorene into hole transport materials can lead to an increase in power conversion efficiency, which is a key performance metric for solar cells .

Organic Semiconducting Polymers

This compound serves as a precursor for the synthesis of organic semiconducting polymers . These polymers have applications in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs), where they function as hole transport materials .

Hole Transport Material for Organic Solar Cells

A specific application in organic solar cells involves the use of this compound as a hole transport material. The scalable and chromatography-free synthesis of related compounds indicates their potential for large-scale application in organic solar cells .

Organic Synthesis and Medicinal Chemistry Intermediates

As an intermediate in organic synthesis and medicinal chemistry , the compound can be transformed into various boronic esters and participate in coupling reactions such as the Suzuki and Chan-Lam couplings. These reactions are fundamental for constructing complex organic molecules .

Luminescent Material Modification

The structural features of the compound allow for its use in the modification of luminescent materials . By incorporating this unit, researchers can adjust the luminescent properties of fluorescent molecules, which is valuable for sensing and imaging applications .

Environmental and Life Science Applications

The compound and its derivatives are used in a wide range of applications, from advanced technology research to life science reagents. They meet diverse needs in fields such as environmental testing and organic synthesis .

特性

IUPAC Name |

2-(9,9-dimethylfluoren-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-24(2)20-9-5-4-8-18(20)19-13-11-17(15-21(19)24)23-14-12-16-7-3-6-10-22(16)25-23/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAXUPYPAMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC=CC=C5C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633585 | |

| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889750-37-2 | |

| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

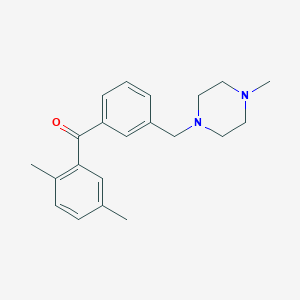

![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)

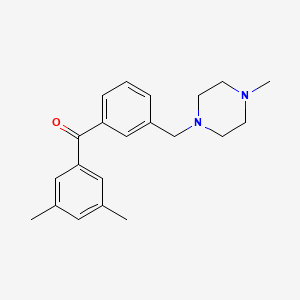

![3,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359628.png)

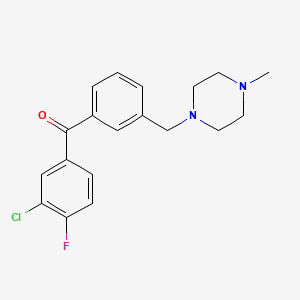

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1359629.png)

![3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359632.png)

![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)

![Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate](/img/structure/B1359634.png)

![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)